![molecular formula C16H15ClN4O2S B2508437 3-((2-(4-氯苯基)-2-氧代乙基)硫)-5-丙基-[1,2,4]三唑并[4,3-a]嘧啶-7(8H)-酮 CAS No. 891127-63-2](/img/structure/B2508437.png)

3-((2-(4-氯苯基)-2-氧代乙基)硫)-5-丙基-[1,2,4]三唑并[4,3-a]嘧啶-7(8H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

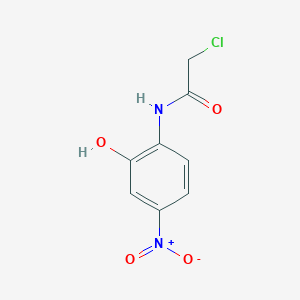

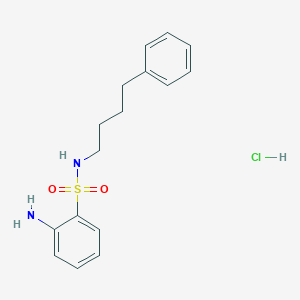

3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C16H15ClN4O2S and its molecular weight is 362.83. The purity is usually 95%.

BenchChem offers high-quality 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌应用

该化合物因其作为抗癌剂的潜力而备受关注。研究人员合成了新型的 1,2,4-三唑并[4,3-a]喹喔啉和 1,2,4-三嗪并[4,3-a]喹喔啉衍生物,包括我们感兴趣的化合物。在这些衍生物中,9a 对各种人类癌细胞系表现出显著的活性。 值得注意的是,它对白血病、非小细胞肺癌、结肠癌、中枢神经系统癌、黑色素瘤、肾癌、前列腺癌和乳腺癌细胞表现出广谱疗效 。进一步研究可以探索其作用机制并优化其效力。

抗菌特性

相同的化合物也表现出强效的抗菌活性。特别是,它对铜绿假单胞菌(一种臭名昭著的病原体)非常有效。化合物10a 和16 在抑制铜绿假单胞菌生长方面甚至优于标准抗生素氨苄青霉素。 此外,化合物9a 同时表现出抗癌和抗菌的双重活性 。这些发现表明它在对抗耐药细菌方面的潜力。

神经保护和抗炎潜力

包括我们的化合物在内的三唑-嘧啶杂化化合物在神经保护和抗炎应用方面显示出前景。 虽然需要进一步研究,但这些特性在治疗神经退行性疾病和炎症性疾病方面可能具有价值 。

PARP1 抑制

最近的研究已确定我们的化合物为 PARP1 抑制剂。PARP1 抑制剂在癌症治疗中发挥着至关重要的作用,特别是在治疗 HR 缺陷型癌症方面。它们也揭示了获得性耐药机制。 我们的化合物可以作为理解耐药性的药理学工具,并可能作为治疗剂 。

LSD1 抑制

对接研究表明,[1,2,3]三唑并[4,5-d]嘧啶支架(包括我们的化合物)可能有助于设计新的 LSD1 抑制剂。 这些抑制剂在表观遗传调控和癌症治疗方面具有意义 。

结论

总之,3-((2-(4-氯苯基)-2-氧代乙基)硫)-5-丙基-[1,2,4]三唑并[4,3-a]嘧啶-7(8H)-酮 在各个科学领域都具有前景。其多方面的特性值得进一步研究和优化,以用于治疗应用。研究人员应该探索其作用机制、毒性特征以及与现有治疗方法的潜在协同作用。 🌟

作用机制

Target of Action

Compounds bearing the [1,2,4]triazolo[4,3-a]pyrimidinone ring system have been reported to possess a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in cellular signaling pathways.

Mode of Action

It’s known that [1,2,4]triazolo[4,3-a]pyrimidinone derivatives can exhibit various pharmacological activities, including antitumor, antiallergic, antimicrobial, and 5α-reductase inhibitor properties . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.

Biochemical Pathways

Given the wide range of pharmacological activities associated with [1,2,4]triazolo[4,3-a]pyrimidinone derivatives , it’s likely that this compound affects multiple pathways. These could include pathways involved in cell growth and proliferation, immune response, and hormone regulation, among others.

Result of Action

Given the pharmacological activities associated with [1,2,4]triazolo[4,3-a]pyrimidinone derivatives , it’s likely that this compound has effects at both the molecular and cellular levels. These could include changes in enzyme activity, alterations in cellular signaling pathways, and effects on cell growth and proliferation.

属性

IUPAC Name |

3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2S/c1-2-3-12-8-14(23)18-15-19-20-16(21(12)15)24-9-13(22)10-4-6-11(17)7-5-10/h4-8H,2-3,9H2,1H3,(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEABVJWBXBGSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2508355.png)

![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)

![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)

![3-[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)

![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2508363.png)

![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2508368.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2508371.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2508372.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)